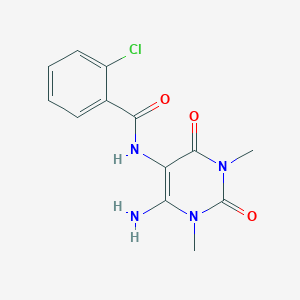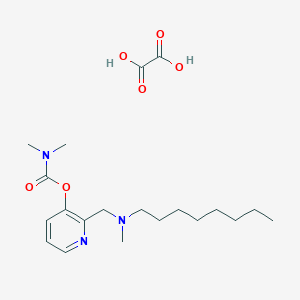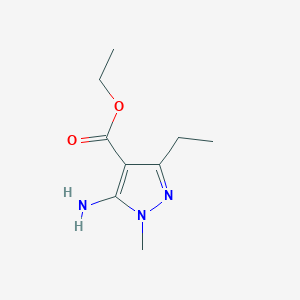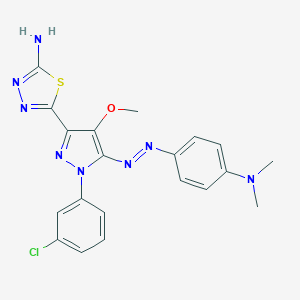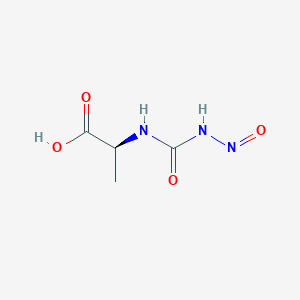![molecular formula C9H6F7NS B062130 2-[(Heptafluoropropyl)sulfanyl]aniline CAS No. 166392-11-6](/img/structure/B62130.png)
2-[(Heptafluoropropyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-[(Heptafluoropropyl)sulfanyl]aniline and related compounds involves several key steps, typically starting from aniline derivatives as the core structure to which various functional groups are introduced. The synthesis methods vary depending on the desired functional group and the specific chemical properties of the end product. Techniques such as nucleophilic substitution and electrophilic aromatic substitution play critical roles in the synthesis process, enabling the introduction of sulfanyl and fluorinated groups into the aniline derivative (Vessally et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-[(Heptafluoropropyl)sulfanyl]aniline is characterized by the presence of a heptafluoropropyl group attached to an aniline core via a sulfanyl linker. This structure imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with other chemical species. Advanced techniques such as X-ray crystallography and NMR spectroscopy are pivotal in determining the precise molecular geometry and electronic structure of such compounds.
Chemical Reactions and Properties
2-[(Heptafluoropropyl)sulfanyl]aniline participates in a variety of chemical reactions, including but not limited to, cyclocondensations and electrophilic substitution reactions. The fluorinated propyl group affects the compound's reactivity, making it a versatile intermediate for further chemical modifications. These reactions are instrumental in the synthesis of complex molecules and materials with desired chemical and physical properties (Antypenko et al., 2017).
Propiedades
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7NS/c10-7(11,8(12,13)14)9(15,16)18-6-4-2-1-3-5(6)17/h1-4H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXZADDGIVDJFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366288 |
Source


|
| Record name | 2-[(heptafluoropropyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Heptafluoropropyl)sulfanyl]aniline | |
CAS RN |
166392-11-6 |
Source


|
| Record name | 2-[(heptafluoropropyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

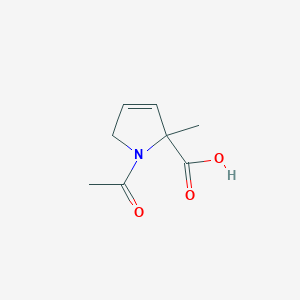
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
